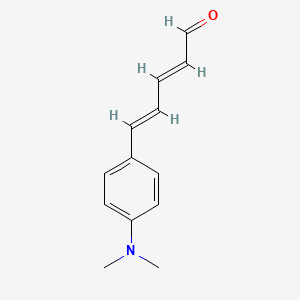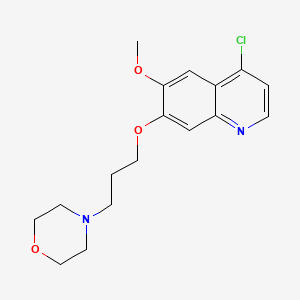
1,4,5-Trimethyl-1H-imidazole
Übersicht
Beschreibung
1,4,5-Trimethyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound. It acts as a silylating agent for alcohols, carbohydrates, and 1,3-dicarbonyl compounds . It is used as a derivatization reagent for selective silylation of hydroxyl groups and carboxylic acid without affecting the amino group .
Synthesis Analysis
The synthesis of 1,4,5-Trimethyl-1H-imidazole involves various methods. One method involves the reaction of imidazole with salts of 1st row transition metals to obtain metal complexes . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis
The molecular structure of 1,4,5-Trimethyl-1H-imidazole is based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are synthesized via methods that form one of the heterocycle’s core bonds . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemistry
1,4,5-Trimethyl-1H-imidazole is a significant component in the synthesis and characterization of various chemical compounds. In a study, the imidazole ring was derived with different alkyl groups, starting from 4-methyl-1H-imidazole-5-carbaldehyde. This process produced 5-carbaldehyde-1,3,4-trimethyl-3-imidazolium salt, which is highly reactive and can be used as a precursor for synthesizing other imidazolium derivatives. These derivatives could exhibit biological activities, indicating the versatile applications of 1,4,5-Trimethyl-1H-imidazole in chemistry and potentially in medicinal applications (Orhan et al., 2019).
Corrosion Inhibition
In the field of corrosion science, 1,4,5-Trimethyl-1H-imidazole derivatives have shown promise as effective corrosion inhibitors. Studies have demonstrated that these derivatives, particularly when modified with various groups, significantly inhibit the corrosion of metals like mild steel in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on the metal surface, preventing further corrosion. This application highlights the industrial significance of 1,4,5-Trimethyl-1H-imidazole derivatives in protecting metal infrastructure against corrosive damage (Ouakki et al., 2018; Ouakki et al., 2020).
Development in Medicinal Chemistry
Imidazole-based compounds, including those derived from 1,4,5-Trimethyl-1H-imidazole, are extensively studied in medicinal chemistry due to their broad range of bioactivities. These compounds have been utilized in creating anticancer, antifungal, antibacterial, and other types of medicinal agents. The unique structural features of the imidazole ring make these derivatives suitable for binding with a variety of enzymes and receptors, demonstrating their potential in drug development and therapeutic applications (Zhang et al., 2014).
Antibacterial Applications
Research has indicated the potential of 1,4,5-Trimethyl-1H-imidazole derivatives in antibacterial applications. For instance, the synthesis and characterization of 2,4,5-tri(hetero)arylimidazole derivatives have shown inhibition of bacterial growth, such as that of Staphylococcus aureus. This suggests the role of these derivatives in developing new antibacterial drugs, highlighting their significance in addressing bacterial resistance issues (Ramos et al., 2020).
Photochemical Properties
In photochemistry, 1,4,5-Trimethyl-1H-imidazole and its derivatives have been studied for their photorearrangement properties. Theoretical studies on these compounds have shed light on their reaction pathways when exposed to light, such as conical intersection paths and internal cyclization-isomerization paths. This research is significant in understanding the photochemical behavior of imidazole derivatives, which can have implications in materials science and photodynamic therapy (Su, 2007).
Safety and Hazards
Zukünftige Richtungen
Recent advances in the synthesis of imidazoles have been highlighted, focusing on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Eigenschaften
IUPAC Name |
1,4,5-trimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-6(2)8(3)4-7-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTIFYBSPQERAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)
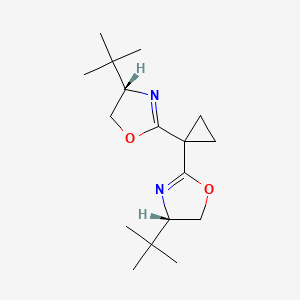

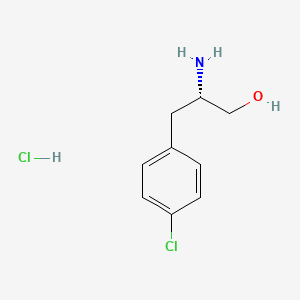
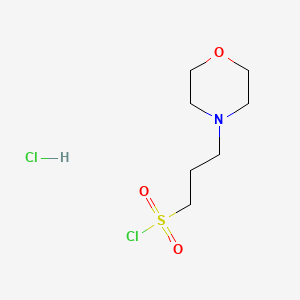
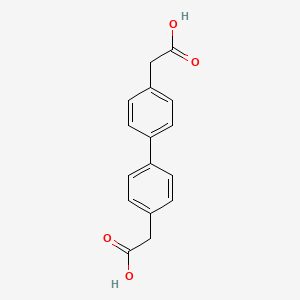
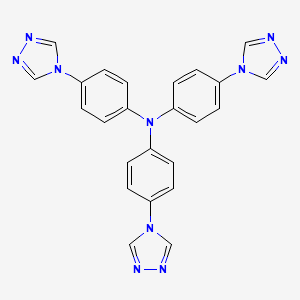
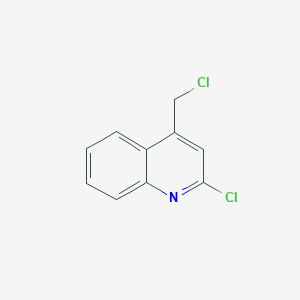
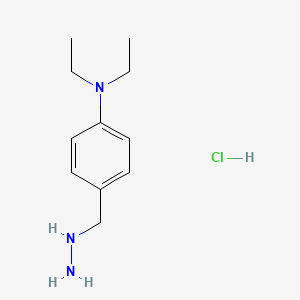


![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)
